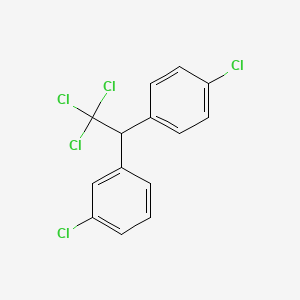

m,p'-DDT

Description

Historical Trajectories and Evolution of Environmental Research on DDT and its Isomers

The widespread use of DDT began in the 1940s, revolutionizing pest control and public health efforts against insect-borne diseases like malaria and typhus. undp.org Early environmental research, spurred by Rachel Carson's seminal 1962 book "Silent Spring," initially focused on the broad impacts of technical DDT, documenting its persistence, bioaccumulation, and detrimental effects on wildlife, particularly the eggshell thinning in birds. undp.org

As analytical techniques became more sophisticated, researchers began to conduct isomer-specific analyses, revealing that the different components of technical DDT behaved differently in the environment. researchgate.netacs.org This led to a more nuanced understanding of DDT's environmental fate and toxicity. Research evolved from simply detecting total DDT concentrations to quantifying the ratios of different isomers and their metabolites, such as DDE (dichlorodiphenyldichloroethylene) and DDD (dichlorodiphenyldichloroethane), to trace degradation pathways and identify sources of contamination. researchgate.net The study of o,p'-DDT, once considered a minor, less active component, gained traction as its distinct environmental behaviors and toxicological properties, particularly its estrogenic effects, were recognized. nih.govnih.govacs.orgmdpi.com

The Significance of Isomeric Forms in Environmental Studies: Focus on o,p'-DDT and Related Congeners

The isomeric form of a chemical can significantly influence its environmental fate, transport, and toxicity. In the case of DDT, the spatial arrangement of the chlorine atoms on the phenyl rings dictates the molecule's properties. While p,p'-DDT is the more potent insecticide, o,p'-DDT exhibits its own set of significant environmental characteristics.

Environmental Persistence and Degradation:

Both p,p'-DDT and o,p'-DDT are highly persistent in the environment, with soil half-lives that can extend for many years. orst.edunih.gov However, some studies suggest that o,p'-DDT may degrade at a slightly different rate than p,p'-DDT under certain conditions. researchgate.net Microbial degradation of DDT can occur under both aerobic and anaerobic conditions, leading to the formation of DDD and DDE. nih.govtandfonline.com The ratio of o,p'-DDT to its degradation products can provide clues about the age and degradation pathways of DDT contamination in a specific location. researchgate.net For instance, under anaerobic conditions, the primary metabolite of o,p'-DDT is o,p'-DDD. nih.gov

Bioaccumulation and Trophic Transfer:

Like its p,p' counterpart, o,p'-DDT is lipophilic, meaning it has a high affinity for fatty tissues in living organisms. vaia.com This property leads to its bioaccumulation in individual organisms and biomagnification as it moves up the food chain. vaia.comnih.govnih.gov Predators at the top of the food web, such as raptors and marine mammals, can accumulate very high concentrations of DDT isomers. nih.gov Interestingly, some research indicates that the trophic magnification factors (TMFs) for o,p'-DDT and its metabolite o,p'-DDD can be higher than those for the p,p' isomers, suggesting a greater potential for biomagnification in certain aquatic food webs. researchgate.net

Interactive Data Table: Trophic Magnification Factors of DDT Isomers

| Isomer | Trophic Magnification Factor (TMF) | Reference |

| o,p'-DDT | 12.3 | researchgate.net |

| o,p'-DDD | 9.12 | researchgate.net |

| p,p'-DDT | 7.76 | researchgate.net |

| p,p'-DDD | 4.17 | researchgate.net |

| p,p'-DDE | 3.39 | researchgate.net |

Endocrine Disrupting Effects:

A key area of concern with o,p'-DDT is its well-documented estrogenic activity. nih.govnih.govacs.orgmdpi.commedchemexpress.com It is considered a xenoestrogen, a foreign chemical that can mimic the effects of the female hormone estrogen. nih.gov Studies have shown that o,p'-DDT can bind to estrogen receptors, inducing estrogenic responses in various organisms, including fish and mammals. nih.govmdpi.com This can lead to a range of adverse effects, such as the feminization of male fish and disruptions to reproductive processes. nih.govresearchgate.net Even at environmentally realistic concentrations, o,p'-DDT can act in an additive way with endogenous estrogens, highlighting the potential health risks of low-level exposure. nih.gov

Global Regulatory Frameworks and Their Influence on Persistent Organic Pollutant Research, including DDT Isomers

The global community has recognized the significant threats posed by persistent organic pollutants (POPs), including DDT and its isomers. The primary international instrument for addressing these chemicals is the Stockholm Convention on Persistent Organic Pollutants .

The Stockholm Convention, which entered into force in 2004, aims to eliminate or restrict the production and use of POPs. state.govepd.gov.hkenviliance.com DDT is listed in Annex B of the convention, which restricts its production and use to disease vector control, primarily for malaria, in accordance with World Health Organization (WHO) recommendations. pops.int This means that while the use of DDT in agriculture is banned globally for parties to the convention, its application for public health purposes continues in some countries where no effective alternatives are available. pops.intgov.nt.ca

The Convention does not differentiate between the isomers of DDT in its regulations; the restrictions apply to technical grade DDT as a whole. pops.int However, the ongoing research into the specific properties and effects of isomers like o,p'-DDT is crucial for evaluating the continued need for DDT and for developing safer alternatives. The scientific data on the environmental fate and toxicity of all DDT isomers informs the risk assessments and decision-making processes under the Stockholm Convention. pops.int The Convention also mandates parties to promote research and development of safe and effective alternatives to DDT. pops.int

The global monitoring plans under the Stockholm Convention, which track the presence of POPs in the environment and in humans, often include isomer-specific analysis of DDT. acs.org This data is essential for assessing the effectiveness of the convention in reducing DDT levels and for understanding the long-range atmospheric transport of these compounds to remote regions like the Arctic. gov.nt.caacs.orgiupac.org The continued scientific investigation into o,p'-DDT and other isomers is therefore a critical component of the global effort to manage and ultimately eliminate the risks associated with these legacy pollutants.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4329-07-1 |

|---|---|

Molecular Formula |

C14H9Cl5 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

1-chloro-3-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene |

InChI |

InChI=1S/C14H9Cl5/c15-11-6-4-9(5-7-11)13(14(17,18)19)10-2-1-3-12(16)8-10/h1-8,13H |

InChI Key |

LMNGXUAFBMMCLT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |

Appearance |

Solid powder |

Other CAS No. |

4329-07-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

M,p'-ddt |

Origin of Product |

United States |

Advanced Methodologies in Environmental Analytical Chemistry for Ddt Isomers

Isomer-Specific Analytical Techniques for m,p'-DDT and its Metabolites

The structural similarity among DDT isomers, such as this compound, o,p'-DDT, and p,p'-DDT, presents a significant challenge for analytical chemists. Isomer-specific analysis is essential because the environmental behavior and degradation pathways can differ between isomers. researchgate.net For instance, the ratio of different isomers can help indicate the age of a DDT residue or differentiate between sources of contamination. researchgate.netiiste.org

Gas chromatography (GC) is the cornerstone for the separation and analysis of DDT isomers and their metabolites from complex environmental matrices like soil, water, and biota. nih.govresearchgate.net Due to their persistence and tendency to bioaccumulate, these compounds are often present at trace or ultra-trace levels, necessitating highly sensitive detection methods.

Chromatographic Separation: Capillary GC columns with various stationary phases are used to separate the DDT isomers. The choice of column is critical for resolving closely eluting peaks. For complex mixtures, multidimensional gas chromatography (MDGC or GC×GC) offers superior separation power. psu.edunih.gov In an MDGC system, a fraction containing isomers of interest from a primary column is selectively transferred to a second column with a different stationary phase for further separation. nih.gov This "heart-cutting" technique allows for the isolation of trace isomers from matrix interferences, which is critical for the accurate quantification of minor isomers like this compound.

Spectrometric Detection: While the Electron Capture Detector (ECD) offers high sensitivity for halogenated compounds like DDT, its selectivity is limited. Mass Spectrometry (MS) is the preferred detection method as it provides structural information, enabling positive identification and quantification. researchgate.netusgs.gov Gas chromatography-mass spectrometry (GC-MS) is widely used, and for enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF-MS), are employed. researchgate.netgcms.cznih.gov These advanced MS techniques can distinguish between compounds with the same nominal mass by providing high mass accuracy, thus increasing confidence in identification. gcms.cznih.gov

The table below summarizes typical instrumental parameters for the analysis of DDT isomers.

| Parameter | Technique | Details | Purpose |

| Separation | Gas Chromatography (GC) | Capillary columns (e.g., DB-5MS) | Separates individual DDT isomers and metabolites. |

| Comprehensive 2D GC (GCxGC) | Two columns of different polarity | Enhanced separation of complex isomer mixtures in challenging matrices. | |

| Detection | Mass Spectrometry (MS) | Provides mass-to-charge ratio | Confirms identity and structure of the analyte. |

| Tandem MS (MS/MS) | Monitors specific precursor-to-product ion transitions | Increases selectivity and reduces matrix interference for trace-level quantification. usgs.gov | |

| High-Resolution MS (TOF) | Provides accurate mass measurement (<5 ppm) | Unambiguous elemental formula determination, reducing false positives. gcms.cznih.gov | |

| Injection | Large Volume Injection (LVI) | Injects a larger volume of sample extract | Lowers method detection limits without additional concentration steps. researchgate.net |

Certain DDT-related compounds, such as o,p'-DDT and its metabolite o,p'-DDD, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. psu.edunih.gov While this compound itself is not chiral, the principles of chiral analysis are a key advancement in the study of DDT isomers. In the environment, microbial degradation can occur enantioselectively, meaning one enantiomer is degraded faster than the other. researchgate.net This results in a non-racemic mixture (where the ratio of enantiomers is not 50:50). The analysis of enantiomeric fractions (EF) can therefore differentiate between recent contamination (which is typically racemic) and aged residues that have undergone biological processing. psu.edu

Chiral analysis is performed using specialized GC columns coated with a chiral stationary phase, often based on modified cyclodextrins. nih.govtandfonline.com These columns allow for the separation of the individual enantiomers, which can then be quantified by MS. Multidimensional GC techniques are particularly powerful here, as they can isolate the specific chiral compound from co-eluting interferences before it enters the chiral column, enabling accurate EF determination even at ultra-trace levels. nih.gov

Methodological Advancements in Environmental Monitoring of Persistent Organic Pollutants

The monitoring of persistent organic pollutants (POPs) like DDT isomers has benefited from significant technological advancements that improve efficiency, scope, and sensitivity. mdpi.com International efforts like the Stockholm Convention and the Arctic Monitoring and Assessment Programme (AMAP) drive the need for robust and comparable monitoring data from around the globe. europa.eu

Key advancements include:

Multi-residue Methods: Modern methods aim to detect a wide range of POPs in a single analytical run, increasing throughput and reducing costs. gcms.czmdpi.com This is achieved by combining techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation with advanced instrumentation like GC-HRMS. gcms.cz

Passive Sampling: Passive air samplers (PAS) provide a cost-effective means to obtain long-term, time-averaged concentrations of POPs in the atmosphere, which is particularly useful for monitoring in remote regions where powered equipment is not feasible. europa.eu

High-Throughput Analysis: The use of fast chromatography and automated data processing software has significantly increased sample throughput. gcms.cz Modern software can rapidly screen large datasets for target compounds, checking for criteria such as retention time, mass accuracy, and isotopic patterns to confirm identity. gcms.cz

Liquid Chromatography (LC): While GC is dominant for DDT analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a complementary technique that is essential for analyzing more polar or thermally labile pesticides and their degradation products that are not amenable to GC. nih.govusgs.gov

Quality Assurance and Quality Control Protocols in DDT Isomer Environmental Analysis

To ensure the reliability and comparability of environmental data, stringent Quality Assurance (QA) and Quality Control (QC) protocols are mandatory. cloudfront.netiwlearn.net Regulatory bodies and standard-setting organizations like the U.S. Environmental Protection Agency (EPA) provide detailed guidelines for the analysis of chlorinated pesticides. cloudfront.netmass.gov

A formal QA program includes the following minimum requirements:

Method Validation: Before implementation, a method must be validated to demonstrate its accuracy, precision, sensitivity, and robustness for the specific matrix being analyzed. This includes determining Method Detection Limits (MDLs). usgs.govcloudfront.net

Instrument Calibration: Instruments must be calibrated with certified standards to create a calibration curve against which sample concentrations are calculated. Continuing calibration verification standards are analyzed during an analytical run to ensure instrument stability. mass.gov

Method Blanks: A method blank (an analyte-free matrix) is processed alongside samples to check for contamination introduced during the sampling, extraction, or analysis process. iiste.org

Laboratory Control Samples (LCS): An LCS is a clean matrix spiked with a known concentration of the analytes. Its analysis verifies the accuracy of the method. The recovery of the spike must fall within established control limits. mass.gov

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of analyte is added to a real environmental sample, which is then analyzed in duplicate. The MS/MSD results are used to assess the effect of the sample matrix on the analytical method and to determine method precision and accuracy for a specific sample type. academicjournals.org

Surrogate/Internal Standards: Surrogate compounds (chemically similar to the analytes but not found in nature) are added to every sample before extraction to monitor the efficiency of the sample preparation process for each individual sample.

The following table presents typical QC results from a study on DDT isomers, illustrating the performance metrics used.

| QC Parameter | Analyte | Spiked Level (µg/ml) | Mean Recovery (%) | Standard Deviation | Acceptance Criteria (%) |

| Matrix Spike | p,p'-DDT | 2 | 92.5 | ± 10.2 | 70-130 |

| o,p'-DDT | 2 | 91.8 | ± 9.8 | 70-130 | |

| p,p'-DDE | 2 | 94.1 | ± 11.5 | 70-130 | |

| o,p'-DDE | 2 | 93.3 | ± 11.1 | 70-130 | |

| p,p'-DDD | 2 | 89.7 | ± 8.5 | 70-130 | |

| o,p'-DDD | 2 | 88.4 | ± 8.1 | 70-130 | |

| Data adapted from a study on DDT residues in environmental samples. academicjournals.org |

Biogeochemical Transformation and Degradation Pathways of M,p Ddt Isomers

Photochemical Transformation of DDT Isomers in Environmental Matrices

In addition to microbial action, DDT isomers are subject to transformation by photochemical reactions, primarily through photolysis. This process involves the degradation of the chemical upon absorbing energy from sunlight, particularly UV radiation. Photodegradation is a significant pathway for DDT on surfaces exposed to light, such as soil surfaces and the surface layer of water bodies.

The primary product of DDT photolysis is DDE. The conversion of DDT to DDE on soil surfaces is enhanced by exposure to sunlight. Vapor-phase DDT in the atmosphere can also be degraded by reacting with photochemically-produced hydroxyl radicals. While direct photolysis of DDT in water is generally slow, the process can be accelerated by sensitizers—other molecules in the water that absorb light and transfer the energy to the DDT molecule. The efficiency of photodegradation can be influenced by environmental factors such as pH and the presence of other organic matter, like humic substances, which can inhibit the process by blocking light. Studies have also explored enhancing photodegradation using photocatalysts like titanium dioxide (TiO2), which has been shown to significantly accelerate the breakdown of p,p'-DDT into intermediates like p,p'-DDE, p,p'-DDD, and DDMU on soil surfaces under UV light.

Biotic and Abiotic Factors Influencing Degradation Kinetics of DDT Isomers

The environmental persistence of dichlorodiphenyltrichloroethane (DDT) isomers, including m,p'-DDT, is significantly influenced by a variety of biotic and abiotic factors. These factors govern the rate and pathway of degradation, determining the compound's ultimate fate in different environmental compartments. The transformation rates of this compound are often compared to its more abundant counterpart, p,p'-DDT, with studies showing that this compound is generally less persistent.

Biotic Factors:

Microorganisms, including bacteria, fungi, and micro-algae, are primary drivers of DDT degradation. nih.gov The effectiveness of microbial remediation is dependent on the presence of specific microbial species and their enzymatic activities. nih.gov Several key biotic elements influence the degradation kinetics of this compound:

Microbial Species: A diverse range of microbes can break down and detoxify DDT. nih.gov Under reducing conditions, reductive dechlorination is the principal mechanism for the microbial conversion of both o,p'-DDT and p,p'-DDT isomers to their respective DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane) forms. tandfonline.com

Enzyme Activity: Enzymes such as laccases, which are found in various microbes, play a role in the mineralization of DDT. nih.gov The efficiency of these enzymes is highly dependent on environmental conditions. nih.gov

Co-metabolism: The biodegradation of DDT often occurs through co-metabolism, where microbes utilize other sources for nutrients and energy, rather than the contaminant itself. cdc.gov

Abiotic Factors:

A range of physical and chemical conditions in the environment significantly impacts the degradation rates of DDT isomers. nih.gov

pH: The pH of the soil and water is a critical factor. Most microbial enzymes involved in DDT degradation function optimally within a pH range of 6.5 to 7.5. nih.gov Deviations from this range can negatively affect bioavailability and remediation rates. nih.gov For instance, basic conditions have been shown to enhance the transformation of p,p'-DDT to p,p'-DDE, and a linear relationship between pH and p,p'-DDT loss has been observed in some soils. tandfonline.com While specific data for this compound is less common, similar trends are expected.

Temperature: Higher temperatures can increase the solubility and bioavailability of DDT, potentially accelerating microbial degradation. nih.gov Conversely, the persistence of DDT is substantially lower in tropical climates compared to temperate ones, lasting for a few months instead of years. who.int

Soil and Sediment Properties: The type of soil, its moisture content, organic matter content, and cation exchange capacity all affect DDT degradation. nih.gov Low soil moisture can impede microbial growth and metabolism, while high moisture can reduce soil aeration. nih.gov DDT and its metabolites readily adsorb to sediments and soils, which can act as both long-term sinks and sources of exposure. who.intwho.int

Redox Potential: The presence or absence of oxygen (redox status) is a major determinant of the degradation pathway. Under anaerobic (anoxic) conditions, the transformation of DDT to DDD through reductive dechlorination is the dominant reaction. tandfonline.comnih.gov In contrast, aerobic conditions favor the dehydrochlorination of DDT to DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene). tandfonline.comcdc.gov

Photolysis: Photochemical degradation does occur, where light mediates the breakdown of DDT. tandfonline.comwho.int This process can increase the biodegradability of the compound. tandfonline.com

The interplay of these factors creates a complex system that dictates the degradation kinetics of this compound in the environment. Research indicates that the transformation rates for o,p'-isomers of DDT and DDD are generally slower than their respective p,p'-isomers. researchgate.net

| Factor | Influence on this compound Degradation Kinetics | Source |

| Biotic | ||

| Microbial Populations | Mediate degradation through enzymatic processes like reductive dechlorination. | nih.govtandfonline.com |

| Co-metabolism | Microbes degrade DDT while consuming other nutrients. | cdc.gov |

| Abiotic | ||

| pH | Optimal degradation by microbes occurs between pH 6.5 and 7.5. | nih.gov |

| Temperature | Higher temperatures increase solubility and bioavailability, accelerating degradation. | nih.govwho.int |

| Soil/Sediment Type | Affects bioavailability, microbial activity, and adsorption. | nih.govwho.int |

| Redox Potential | Anaerobic conditions favor conversion to DDD; aerobic conditions favor DDE formation. | tandfonline.comcdc.gov |

| Photolysis | Light can break down the molecule, increasing biodegradability. | tandfonline.comwho.int |

Formation and Environmental Fate of Secondary Metabolites of DDT Isomers

The degradation of this compound results in the formation of several secondary metabolites, each with its own environmental fate and persistence. The primary transformation products are m,p'-DDD and m,p'-DDE, formed through distinct pathways.

Under anaerobic conditions, such as those found in flooded soils and sediments, this compound undergoes reductive dechlorination to form m,p'-DDD. tandfonline.com This is a major pathway for microbial conversion. tandfonline.comresearchgate.net Conversely, under aerobic conditions, this compound is typically converted to m,p'-DDE through dehydrochlorination. cdc.gov While DDE is a common metabolite, studies in rats suggest that for the o,p'-DDT isomer, the primary metabolic pathway proceeds through o,p'-DDD to o,p'-DDA, with no formation of DDE. nih.gov In the benthic polychaete Nereis succinea, p,p'-DDT was extensively metabolized to DDD (86%), with less than 2% transformed to DDE. nih.gov

These primary metabolites can undergo further transformation. For example, p,p'-DDE can be reductively dechlorinated to 1-chloro-2,2-bis(p-chlorophenyl)ethylene (p,p'-DDMU). researchgate.netdergipark.org.tr This metabolite, along with 2,2-bis(p-chlorophenyl)ethylene (p,p'-DDNU), can be formed from the degradation of DDE. dergipark.org.tracs.org The pathway can continue with DDD undergoing reductive dechlorination to DDNU, which is then oxidized to 2,2-bis(4-chlorophenyl)ethanol (B1669916) (DDOH) and subsequently to 2,2-bis(4-chlorophenyl)acetic acid (DDA). researchgate.net DDA is considered a major urinary metabolite in animals. nih.gov The pathway can further proceed from DDA to 2,2-bis(4-chlorophenyl)methane (DDM) and finally to 4,4-dichlorobenzophenone (DBP). researchgate.net

The environmental fate of these metabolites is governed by their persistence and mobility. DDE is notably persistent, often more so than the parent DDT, and is frequently the most abundant DDT-related compound found in environmental samples and organisms. cdc.govacs.orgresearchgate.net DDD is commonly found in sediments and soil. malariaworld.org The high lipophilicity of DDT and its metabolites means they readily accumulate in the fatty tissues of organisms, leading to biomagnification through the food chain. who.intmalariaworld.org These compounds can be transported over long distances in the atmosphere, ocean currents, and migratory animals, leading to their presence in remote ecosystems like the Arctic. who.intmalariaworld.org

| Parent Compound | Primary Metabolite | Transformation Pathway | Environmental Conditions | Further Metabolites | Source |

| This compound | m,p'-DDD | Reductive Dechlorination | Anaerobic | DDMU, DDNU, DDOH, DDA, DDM, DBP | tandfonline.comnih.govresearchgate.net |

| This compound | m,p'-DDE | Dehydrochlorination | Aerobic | DDMU, DDNU | cdc.govdergipark.org.tracs.org |

| p,p'-DDE | p,p'-DDMU | Reductive Dechlorination | Anaerobic | DDNU, DDNS | researchgate.netdergipark.org.tracs.org |

| p,p'-DDD | p,p'-DDMU | Dechlorination | Anaerobic | DDNU | researchgate.netacs.org |

Ecological Dynamics and Bioaccumulation of M,p Ddt Isomers in Aquatic and Terrestrial Systems

Bioaccumulation and Bioconcentration Factors of DDT Isomers in Organismswikipedia.orgwho.intscielo.org.zamdpi.comepa.govresearchgate.netnih.govresearchgate.netinchem.orgresearchgate.net

Bioaccumulation is the process by which organisms absorb chemicals at a concentration greater than that found in their environment or food. who.intplos.org The term 'bioconcentration factor' (BCF) quantifies this, representing the ratio of the chemical's concentration in the organism to its concentration in the surrounding environment or food. who.intplos.org Biomagnification is the progressive accumulation of these chemicals along a food chain. who.intplos.org

DDT and its metabolites are highly soluble in lipids and have low water solubility, which leads to their retention in fatty tissues. who.intscielo.org.za This lipophilic nature, combined with a very long half-life, is responsible for the high bioconcentration of DDT in aquatic organisms, where levels in the organisms surpass those in the surrounding water. cdc.gov The rates of accumulation vary depending on the species, the duration and concentration of exposure, and environmental conditions. who.int The high retention of DDT metabolites means that toxic effects can occur in organisms far removed in time and location from the initial exposure. who.int

In aquatic environments, organisms can take up DDT from the water and from their food. who.int While aquatic organisms absorb a small fraction of ingested DDT, they retain a significant portion of the DDT that is absorbed into the body from their food. who.int In terrestrial systems, food is the primary source of DDT accumulation. who.inteeer.org

Studies have shown that bioconcentration factors for DDT in various aquatic species can range from 600 to as high as 1,000,000. waterquality.gov.auorst.edu For instance, one study estimated the steady-state BCF for DDT in rainbow trout to be 12,000. cdc.gov Another study on brine shrimp exposed to a mixture of DDT analogues found that the BCF values were 41 for p,p'-DDE, 54 for p,p'-DDD, 128 for o,p'-DDT, and 248 for p,p'-DDT. cdc.gov

Invertebrates play a crucial role in the transfer of DDT from abiotic compartments like sediment to the aquatic food chain. mdpi.com Benthic invertebrates, which live in or on the sediment, are a dietary link for contaminants bound to organic matter, facilitating their bioaccumulation into consumers. plos.org

Earthworms, for example, are known to take up DDT from the soil, and this uptake is related to the concentration in the soil and the activity of the worms. who.int Although generally insensitive to the acute toxic effects of DDT residues in soil, they can accumulate significant residues, posing a hazard to their predators. who.intorst.edu

In aquatic systems, invertebrates such as Diptera and Gammaridae have been shown to have high Biota-Sediment Accumulation Factors (BSAF), indicating their capacity to accumulate DDT from sediments and transfer it up the food web. mdpi.com The BSAF is the ratio of the lipid-normalized concentration of a chemical in an organism to the chemical concentration in the sediment, normalized to its organic carbon content. epa.gov

The high lipid solubility of DDT and its metabolites drives their accumulation in the fatty tissues of vertebrates. who.intscielo.org.za When an animal consumes food containing DDT, the compound accumulates in its tissues through a process called bioaccumulation. unipd.it

In fish, there is a significant correlation between lipid content and the concentration of total DDT, indicating accumulation in fat tissues. scielo.org.za Fattier fish at higher trophic levels tend to accumulate higher concentrations of DDT than leaner species at lower trophic levels. cdc.gov Similarly, studies on marine mammals have found high levels of DDT and its metabolites stored in their blubber. cdc.govnih.gov

The accumulation and degradation of DDTs also differ among various tissues and organs within an organism. For example, in some salmon species, the order of DDE concentrations was found to be eggs < muscles < hepatopancreas < male gonads. nih.gov Adipose tissue can sequester DDTs, which may protect other tissues from overload. nih.gov

Trophic Transfer and Biomagnification of DDT Isomers through Food Webswikipedia.orgscielo.org.zaepa.govresearchgate.netresearchgate.netresearchgate.net

Biomagnification is the incremental increase in the concentration of a persistent contaminant at successively higher levels of a food chain. wikipedia.orgcdc.gov This occurs because the substance is persistent, not easily broken down, and is passed up the food chain as predators consume prey. wikipedia.org

A classic example of DDT biomagnification was observed in a Long Island estuary, where concentrations increased from 0.04 mg/kg in plankton to 0.3 mg/kg in invertebrates, 4.1 mg/kg in fish, and 24 mg/kg in fish-eating birds. cdc.gov In Lake Michigan, DDE was found to biomagnify 28.7 times from plankton to fish. cdc.gov

The structure of the food web and the availability of prey influence the bioaccumulation of contaminants like DDT. plos.org Sediment-dwelling prey exposed to high levels of legacy DDT can be a major vector for its bioaccumulation in aquatic biota through their diet. mdpi.complos.org

Different isomers and metabolites of DDT exhibit distinct behaviors in terms of their accumulation and magnification in food webs. In a study of the Liaodong Bay aquatic food web, o,p'-DDD was the dominant o,p'-isomer in biota, while p,p'-DDE was the dominant p,p'-isomer. researchgate.netutoronto.ca This suggests isomer-specific metabolism within the organisms. researchgate.netutoronto.ca

The same study found that the trophic magnification factors (TMFs) for o,p'-DDT and o,p'-DDD were 12.3 and 9.12, respectively, which were higher than those for p,p'-DDT (7.76), p,p'-DDD (4.17), and p,p'-DDE (3.39). researchgate.net This indicates that the o,p' isomers may biomagnify more efficiently in this particular aquatic food web, potentially due to differences in metabolism. researchgate.net

Understanding and modeling the trophic transfer of DDT isomers is crucial for assessing the ecological risks they pose. researchgate.net Biota-soil-accumulation factors (BSAFs) and biomagnification factors (BMFs) are key metrics used in these assessments. researchgate.netnih.gov BSAF values greater than 1 suggest that a chemical is bioaccumulating from the soil to the organism. nih.gov

In a study of American robin food chains in former fruit orchards, BSAF and BMF values for DDT-related compounds were generally greater than 1, indicating ongoing bioaccumulation and biomagnification. researchgate.netnih.gov Fugacity analyses in the same study suggested that p,p'-DDE is still thermodynamically biomagnifying in these terrestrial food chains. researchgate.netnih.gov Such models and metrics are essential tools for evaluating the long-term risks of legacy pollutants like m,p'-DDT. nih.gov

Ecotoxicological Implications of DDT Isomer Accumulation in Wildlife Populationswikipedia.orgwho.intepa.govnih.govresearchgate.netresearchgate.netnii.ac.jp

The accumulation of DDT and its isomers has had significant and well-documented negative impacts on wildlife, particularly birds. epa.gov The most famous example is the eggshell thinning caused by DDE, a metabolite of DDT, which led to reproductive failure and population declines in many bird species, especially raptors and fish-eating birds. researchgate.netepa.govresearchgate.net

Exposure to DDT can cause a range of adverse effects in birds, including direct mortality, reduced fertility, suppression of egg formation, and impaired incubation and chick-rearing behaviors. nih.gov Even though DDT use has been banned in many countries for decades, its persistence in the environment means that it continues to pose a risk to wildlife. researchgate.netnih.gov For instance, a 2025 study on Brook Trout in lakes within historically sprayed watersheds found that total DDT concentrations in their muscle tissue exceeded ecological guidelines for consumers of aquatic biota by about tenfold. plos.org

Marine mammals, as long-lived predators at the top of many aquatic food webs, can accumulate some of the highest levels of environmental contaminants. nih.govnii.ac.jpacs.org These pollutants are associated with a variety of health problems, including neurological effects, a compromised immune system, and reproductive failure. nih.gov

Reproductive Impairment in Avian Species: Eggshell Thinning Mechanisms

The link between DDT exposure and reproductive failure in various bird species is well-documented, with eggshell thinning being a primary symptom. wikipedia.orgepa.gov While the p,p'-DDE metabolite is often cited as the main culprit, the o,p'-DDT isomer (a component of technical DDT alongside this compound and p,p'-DDT) has also been shown to induce significant reproductive harm. wikipedia.orgjst.go.jp

Research indicates that o,p'-DDT acts as an endocrine disruptor, specifically by mimicking estrogen. jst.go.jpnih.gov This estrogenic activity can lead to abnormal development of the female reproductive tract, which in turn impairs the quality of the eggshell. wikipedia.orgjst.go.jp One of the proposed mechanisms for this is the disruption of carbonic anhydrase expression in the shell gland. nih.gov Carbonic anhydrase is a crucial enzyme for the formation of the eggshell, and its inhibition can lead to shells that are too thin to support the developing embryo, resulting in reproductive failure. nih.govbioscientifica.com

Studies on domestic hens have demonstrated that embryonic exposure to o,p'-DDT can cause eggshell thinning in the mature bird. nih.gov This suggests that the damage can occur during development, leading to long-term reproductive consequences. nih.gov In ovo exposure to o,p'-DDT has been linked to a reduced frequency of shell gland capillaries with carbonic anhydrase activity, providing a potential physiological explanation for the observed eggshell thinning. nih.gov Furthermore, embryonic treatment with o,p'-DDT has been shown to cause a decrease in the length of the left oviduct and its infundibulum, as well as retention of the right oviduct. nih.gov

Ecosystem-Level Consequences of Persistent DDT Contamination

The persistence of DDT and its metabolites in the environment leads to long-term contamination of soil and sediments, which act as both sinks and sources of exposure for organisms. wikipedia.org This has far-reaching consequences for entire ecosystems. The bioaccumulation of these compounds in the fatty tissues of organisms and their subsequent biomagnification up the food chain means that top predators often carry the highest contaminant loads. wikipedia.orgwho.int

The reproductive failures in avian predators, as discussed earlier, can have cascading effects throughout the ecosystem. A decline in predator populations can lead to an increase in the populations of their prey, potentially altering community structure and ecosystem dynamics.

In aquatic environments, DDT is highly toxic to a wide range of organisms, including fish and invertebrates. wikipedia.orgwho.int Even at low concentrations, it can impair reproduction and development in aquatic invertebrates. who.int The loss or reduction of these organisms, which form the base of many aquatic food webs, can have significant impacts on higher trophic levels.

Phytoremediation and Phytoaccumulation of DDT Isomers by Plant Species

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or sequester contaminants from soil and water. nih.govresearchgate.net This approach is considered a cost-effective and environmentally friendly alternative to traditional remediation methods. researchgate.netuwo.ca Several plant species have been investigated for their potential to phytoremediate soils contaminated with DDT and its isomers.

The effectiveness of phytoremediation depends on the plant species, the properties of the contaminant, and soil conditions. researchgate.net Plants can take up DDT through their roots and translocate it to their shoots, a process known as phytoextraction or phytoaccumulation. innspub.net Some plants can also transform DDT into less toxic compounds (phytotransformation) or enhance the degradation of DDT in the soil through the release of root exudates (rhizodegradation). uwo.cauhasselt.be

Research has shown that different plant species have varying abilities to accumulate and translocate DDT. For example, plants in the Cucurbitaceae family, such as zucchini and pumpkin, have been found to accumulate high concentrations of DDE in their roots. researchgate.net Willow species are considered medium accumulators of DDT and DDE. researchgate.net Studies have also explored the potential of alfalfa, oat, ryegrass, Indian mustard, and sunflower for the phytoremediation of DDT-contaminated soils. uwo.ca

The addition of soil amendments can enhance the bioavailability of DDT, thereby increasing its uptake by plants. For instance, watering with carboxylic acids has been shown to increase the amount of p,p'-DDT and p,p'-DDE desorbed from soil, leading to higher accumulation in willow plants. researchgate.net

Table 2: Plant Species with Potential for DDT Phytoremediation

| Plant Species | Family | Accumulation/Translocation Characteristics | Reference(s) |

| Zucchini (Cucurbita pepo) | Cucurbitaceae | High accumulation of DDE in roots | researchgate.net |

| Pumpkin (Cucurbita sp.) | Cucurbitaceae | High accumulation of DDE in roots | researchgate.net |

| Willow (Salix sp.) | Salicaceae | Medium accumulator of DDT and DDE | researchgate.net |

| Indian Mustard (Brassica juncea) | Brassicaceae | Tolerant to mixed contaminants including DDT | uwo.catandfonline.com |

| Sunflower (Helianthus annuus) | Asteraceae | Tolerant to and able to remove mixed contaminants including DDT | uwo.ca |

| Alfalfa (Medicago sativa) | Fabaceae | Able to accumulate DDT in roots and shoots | researchgate.net |

It is important to note that while phytoremediation shows promise, its success is site-specific and depends on a variety of factors, including the concentration and age of the contamination, soil type, and climate. landcom.com.au

Case Studies and Regional Research on M,p Ddt Environmental Fate

Long-Term Monitoring Programs and Trend Analysis of DDT Isomers in Remote Environments

Long-term monitoring programs in remote environments, such as the Arctic and Antarctic, have been crucial in tracking the global transport and fate of persistent organic pollutants (POPs), including DDT isomers. These studies often analyze air, water, sediment, and biological samples to determine concentration trends over time. While many studies focus on the more abundant p,p'- and o,p'-DDT, some comprehensive analyses of total DDTs (ΣDDT), which include various isomers and metabolites, provide data relevant to the presence and trends of m,p'-DDT cdc.govciemat.escopernicus.org.

Studies in the Arctic atmosphere have shown declining trends in DDT levels following restrictions on their use, although factors like climate change and potential "new" sources, such as the use of dicofol (B1670483) (which can contain DDT impurities), can influence these trends researchgate.netcopernicus.org. Similarly, monitoring in the Antarctic atmosphere has also indicated decreasing trends for DDT isomers over the years, although these compounds are still detected copernicus.org. The estimated atmospheric half-lives for DDT isomers in the Antarctic can range from several years, highlighting their persistence and potential for long-range transport copernicus.org.

While specific long-term trend data solely for this compound in remote environments is limited in the provided search results, its inclusion in total DDT analyses in these monitoring programs suggests its presence, albeit at lower concentrations compared to the dominant isomers. The general declining trends observed for total DDTs in remote areas likely reflect the global decrease in technical DDT production and use, although regional variations and the influence of ongoing or historical sources can still be observed cdc.govciemat.escopernicus.org.

Regional and Temporal Variations in DDT Isomer Ratios as Environmental Process Indicators

The ratios of different DDT isomers and their metabolites (such as DDE and DDD) can serve as indicators of the sources of contamination and the environmental processes affecting these compounds wikipedia.orgcsic.esresearchgate.netusj.edu.mocas.cn. Technical DDT has a characteristic isomer composition, predominantly p,p'-DDT and o,p'-DDT ca.govwho.intwho.int. Deviations from this ratio in environmental samples can suggest differential degradation, transport, or the influence of alternative sources like dicofol, which is produced from technical DDT and can contain varying proportions of its isomers and related compounds csic.esusj.edu.mo.

For instance, an increasing trend in the ratio of o,p'-DDT/p,p'-DDT has been reported in Arctic air, suggesting a shift from the use of technical DDT to dicofol researchgate.netcopernicus.org. In soils, ratios of (DDE + DDD)/ΣDDTs and p,p'-DDT/o,p'-DDT have been used to identify pollution sources and assess the degradation of parent compounds cas.cn. A ratio of (DDD + DDE)/DDTs less than 0.5 may indicate recent DDT input cas.cn. The ratio of DDD/DDE can also indicate the prevailing degradation conditions, with a ratio greater than 1 suggesting anaerobic degradation leading to DDD, and a ratio less than 1 suggesting aerobic degradation leading to DDE cas.cn.

While this compound is a minor component, its relative abundance compared to other isomers could potentially provide additional information about specific technical DDT formulations used or unique environmental transformation processes, although this requires specific analytical methods capable of accurately quantifying this isomer at low concentrations. Studies focusing on isomer ratios primarily highlight the more abundant p,p'- and o,p'- forms and their metabolites csic.esresearchgate.netusj.edu.mocas.cn.

Contaminated Site Assessment and Bioremediation Research Strategies for DDT Isomers

Contaminated sites, often resulting from historical manufacturing or extensive agricultural use of technical DDT, represent significant sources of DDT isomers and their metabolites in the environment cdc.govuoguelph.ca. Assessment of these sites involves characterizing the types and concentrations of DDT isomers present in soil, sediment, and water cdc.govuoguelph.ca. Given the low mobility and high persistence of DDT compounds, they tend to accumulate in soil and sediment, acting as long-term sources of exposure who.intcdc.govccme.ca.

Bioremediation has emerged as a promising, environmentally friendly, and cost-effective strategy for addressing DDT contamination in soil and water nih.govcluin.orgnih.gov. This approach leverages the metabolic capabilities of microorganisms to transform or degrade DDT isomers into less toxic substances nih.govnih.govtandfonline.com. However, the biodegradation of DDT and its metabolites, particularly DDE, can be slow and challenging due to their recalcitrant nature uoguelph.canih.govtandfonline.com.

Bioremediation Enhancement Techniques and Microbial Applications

Research into enhancing the bioremediation of DDT isomers focuses on several techniques, including biostimulation, bioaugmentation, and manipulating environmental conditions nih.govtandfonline.com. Biostimulation involves modifying the soil environment to promote the growth and activity of indigenous DDT-degrading microorganisms, often by adding limiting nutrients or carbon sources nih.govtandfonline.com. Bioaugmentation involves introducing specific microorganisms with known DDT-degrading capabilities to the contaminated site nih.govtandfonline.com.

Various microbial candidates have been investigated for their ability to degrade DDT isomers, including bacteria, fungi, and micro-algae nih.govtandfonline.com. Under reducing (anaerobic) conditions, reductive dechlorination is a major pathway for the microbial conversion of p,p'-DDT and o,p'-DDT to their corresponding DDD isomers tandfonline.com. Some studies have explored the use of specific bacterial strains, such as Stenotrophomonas sp., which, in combination with plants like ryegrass, have shown synergistic effects in the bioremediation of p,p'-DDT and p,p'-DDE in soil mdpi.com. The removal rates of p,p'-DDT and p,p'-DDE in one such study were reported as 80.70% and 54.50%, respectively mdpi.com.

Fungi, particularly ligninolytic fungi and those isolated from contaminated sites, also show promise for DDT bioremediation nih.govtandfonline.com. Combined microbial remediation technologies, involving the interaction of different microbial species, are being explored to enhance the degradation efficiency of organic pollutants like DDT nih.gov. Manipulating environmental factors such as flooding soil and adding organic matter can also enhance DDT degradation nih.govtandfonline.com.

While much of the bioremediation research focuses on the more prevalent p,p'- and o,p'-DDT and their metabolites, the principles and techniques developed are generally applicable to the degradation of other DDT isomers, including this compound, assuming similar degradation pathways or the presence of microbial consortia capable of acting on this isomer.

Advanced Remediation Methodologies for Persistent Organic Pollutants

In addition to traditional bioremediation approaches, advanced remediation methodologies are being developed for persistent organic pollutants (POPs) like DDT isomers. These can include a combination of biological, chemical, and physical methods. While the provided search results primarily highlight bioremediation, other techniques for POP remediation mentioned include thermal desorption, chemical dehalogenation, and incineration, although these can have drawbacks such as high costs, potential for byproduct formation, and environmental risks cluin.orgcsic.esnih.gov.

Integrated strategies combining different remediation techniques are also being investigated. For example, combining phytoremediation (using plants to remove or degrade contaminants) with microbial remediation has shown potential for remediating soils co-contaminated with heavy metals and DDTs mdpi.comufl.edu. In one study, an integrated approach using a cadmium-hyperaccumulator plant (Sedum alfredii) and DDT-degrading microbes resulted in significant decreases in both cadmium and total DDTs in co-contaminated soil ufl.edu.

The selection of the most appropriate remediation strategy for a DDT-contaminated site depends on various factors, including the type and concentration of contaminants, soil characteristics, site conditions, and cost-effectiveness uoguelph.ca. For this compound, which is typically present at lower concentrations, remediation efforts would likely be part of a broader strategy targeting the total DDT contamination at a site.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for distinguishing m,p'-DDT from other DDT isomers in environmental samples?

- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is the gold standard. Isomers are differentiated via retention times and unique mass spectral fragmentation patterns (e.g., This compound vs. o,p'-DDT). Quantification requires calibration with certified reference materials to account for matrix effects in soil or sediment samples. For high-resolution confirmation, pair with liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Q. How should researchers design sampling protocols for monitoring This compound residues in agricultural soils?

- Methodological Answer: Stratified random sampling is critical. Divide the study area into zones based on historical pesticide use (e.g., cotton fields vs. dicofol application sites). Collect 10–15 subsamples per zone at 0–20 cm depth, homogenize, and store at –20°C. Use accelerated solvent extraction (ASE) with hexane:acetone (1:1) followed by silica gel cleanup to isolate DDT isomers. Report lipid-normalized concentrations for comparability .

Q. What quality control measures are essential for This compound analysis in human biomonitoring studies?

- Methodological Answer: Include procedural blanks to detect cross-contamination, matrix spikes (e.g., human serum) to assess recovery (target: 70–120%), and duplicate analyses to ensure precision (±15% RSD). Use isotope-labeled internal standards (e.g., ¹³C-p,p'-DDT) to correct for ion suppression in GC-MS. Validate methods via proficiency testing programs like WHO’s EQUAS .

Advanced Research Questions

Q. How can researchers resolve contradictions in DDT source apportionment when p,p′-DDE/p,p′-DDT ratios are confounded by dicofol use?

- Methodological Answer: The p,p′-DDE/p,p′-DDT ratio is unreliable in regions with dicofol history due to p,p′-DDE formation from α-chloro-DDT degradation. Instead, use the o,p′-DDT/p,p′-DDT ratio: dicofol has ~7-fold higher o,p′-DDT than technical DDT. Apply chemical mass balance models (e.g., ) to quantify contributions, where , , and are isomer ratios in samples, technical DDT, and dicofol, respectively. Validate with sediment core dating .

Q. What experimental designs are optimal for studying This compound metabolism in mammalian systems?

- Methodological Answer: Use in vitro hepatic microsomal assays with NADPH cofactors to track metabolic pathways. For in vivo studies, administer This compound via oral gavage in rodent models (e.g., 5 mg/kg/day for 28 days). Monitor serum and adipose tissue via GC-ECD, focusing on metabolites like m,p'-DDE and m,p'-DDD. Compare isomer-specific kinetics using compartmental modeling to assess bioaccumulation potential .

Q. How can isotopic analysis improve source tracking of This compound in complex environmental mixtures?

- Methodological Answer: Compound-specific stable isotope analysis (CSIA) of δ¹³C and δ³⁷Cl in This compound isolates source signatures. Technical DDT and dicofol-derived DDT exhibit distinct isotopic fingerprints due to synthetic precursor differences. Combine CSIA with multivariate statistics (PCA) to deconvolute mixed sources in air or water samples. Field validation requires parallel measurements of known source materials .

Data Interpretation & Contradiction Management

Q. How should researchers address discrepancies between field data and laboratory degradation rates of This compound?

- Methodological Answer: Field half-lives are often longer due to anaerobic microenvironments in soils. Conduct microcosm experiments mimicking field conditions (e.g., varying redox states, microbial communities). Use LC-HRMS to identify reductive dechlorination products (m,p'-DDD) and assess bioavailability via passive sampling devices (e.g., PE tubes). Apply kinetic models (e.g., first-order decay with Monte Carlo uncertainty analysis) .

Q. What statistical approaches are recommended for reconciling spatial heterogeneity in This compound distribution studies?

- Methodological Answer: Geostatistical tools like kriging interpolate sparse data points while quantifying uncertainty. For hotspot identification, use spatial scan statistics (e.g., SaTScan) to detect clusters. Normalize concentrations to organic carbon content or black carbon to account for sorption variability. Cross-validate with remote sensing data on land use history .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.